molecular formula C15H12N2O5 B2437122 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide CAS No. 866019-39-8

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Cat. No. B2437122
CAS RN: 866019-39-8
M. Wt: 300.27
InChI Key: VVVOKFABHXFABK-UHFFFAOYSA-N
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Description

“2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide” is a chemical compound with the CAS Number: 866019-39-8 and a molecular weight of 300.27 . It has a linear formula of C15H12N2O5 .


Molecular Structure Analysis

The InChI code for “2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide” is 1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Oxidation Processes

  • The study by Reinaud et al. (1991) explored the oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide by the CuII/trimethylamine N-oxide system, demonstrating new oxidizing processes. This process led to the synthesis of ortho-hydroxylated products and 2-aryloxy-N-(2-hydroxy-4-nitrophenyl)benzamide, highlighting its utility in synthetic chemistry.

Structural Analysis

  • The crystal structure of related compounds like 2-Nitro-N-(4-nitrophenyl)benzamide has been studied by Saeed et al. (2008), revealing insights into molecular conformations and interactions. This information is crucial for understanding the behavior of these compounds in various applications.

Corrosion Inhibition

  • Mishra et al. (2018) investigated the use of N-Phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. They found that substituents like nitro groups influence the efficiency of inhibition, proving the relevance of these compounds in industrial applications.

Antimicrobial Activity

  • Research by Ören et al. (2004) on N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and phenylacetamide analogues revealed their antimicrobial activities against various bacteria and fungi, indicating potential pharmaceutical applications.

Chemosensors

  • A study by Sun et al. (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments, utilizing their affinity toward the acyl carbonyl carbon. This suggests applications in environmental monitoring and safety.

Mosquito Control

  • Benzamide derivatives were examined by Schaefer et al. (1978) for their effectiveness in inhibiting mosquito development, offering a potential avenue for pest control.

Antidiabetic Potential

  • The antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives was evaluated by Thakal et al. (2020), indicating their potential in pharmaceutical applications for diabetes management.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOKFABHXFABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

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